molecular formula C27H39ClN2O4 B1682204 Verapamil hydrochloride CAS No. 152-11-4

Verapamil hydrochloride

Cat. No. B1682204
CAS RN: 152-11-4
M. Wt: 491.1 g/mol
InChI Key: DOQPXTMNIUCOSY-UHFFFAOYSA-N
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Description

Verapamil hydrochloride is a calcium channel blocker . It works by affecting the movement of calcium into the cells of the heart and blood vessels, relaxing blood vessels and increasing the supply of blood and oxygen to the heart while reducing its workload .


Synthesis Analysis

Verapamil hydrochloride can be formulated using ion exchange resins . The uptake studies were conducted using the rotating bottle apparatus. The Langmuir-like equation was applied to the experimental data and the maximum drug loading was determined from the Langmuir-like parameters .


Molecular Structure Analysis

Verapamil hydrochloride is a phenylalkylamine calcium channel blocker . It is administered as a racemic mixture containing equal amounts of the S- and R-enantiomer, each of which is pharmacologically distinct .


Chemical Reactions Analysis

When verapamil hydrochloride was subjected to acid hydrolysis, oxidative, base hydrolysis, photolytic, and thermal stress, degradation was observed only in oxidative and base hydrolysis . The drug was found to be stable to other stress conditions .


Physical And Chemical Properties Analysis

Verapamil hydrochloride has a molecular weight of 491.06 g/mol . It is soluble in water (40 mg/mL) and DMSO (30 mg/mL) . It shows thermal stability up to 180 °C and melts at 146 °C, followed by total degradation .

Scientific Research Applications

Modified Release Formulations

  • Matrix Compacts for Controlled Release : Verapamil hydrochloride has been formulated into a matrix compact with a specific polymer combination to achieve an 8-hour in vitro release profile, meeting United States Pharmacopeia specifications (Rojas, Aristizabal, & Sánchez, 2013).

Cardiovascular Research

  • Effects on Domestic Donkey Electrocardiogram : Verapamil hydrochloride's impact on the heart's electrical activities in donkeys revealed changes in heart rate, rhythm, ECG morphology, and various intervals post-injection (Kojouri, Rezakhani, & Torki, 2007).

Drug Delivery Systems

  • Entrapment in Poly (Lactide-Co-Glycolide) Particles : To address low bioavailability due to hepatic metabolism and short half-life, Verapamil hydrochloride has been entrapped in microsized, lipophilic particles (Balotro & Sabban, 2017).
  • Controlled Release Buccoadhesive Tablets : Buccoadhesive tablets of Verapamil hydrochloride were developed to achieve constant plasma concentrations and improved bioavailability by avoiding hepatic first-pass metabolism (Emami, Varshosaz, & Saljoughian, 2008).

Alternative Therapeutic Applications

  • Treatment of Keloids : Verapamil hydrochloride demonstrated effectiveness in the prevention and treatment of keloids, with a significant proportion of cases showing improvement or cure after treatment (D’Andrea, Brongo, Ferraro, & Baroni, 2002).

Pharmaceutical Formulation Studies

  • Alginate Matrix-Based Extended-Release Tablets : A study aimed at developing stable, bio-equivalent, and cost-effective extended-release tablets of Verapamil hydrochloride using conventional excipients (Manohari et al., 2022).

Novel Applications and Studies

  • Brain Malignant Gliomas Treatment : Low concentrations of Verapamil hydrochloride were investigated for their antitumor effects in the treatment of glioblastomas, showing an increase in patient life expectancy (Gridina et al., 2019).

Safety And Hazards

Verapamil hydrochloride is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

Verapamil hydrochloride is used to treat hypertension, angina, and certain heart rhythm disorders . The immediate-release tablets are also used alone or with other medications to prevent and treat irregular heartbeats . Verapamil injection is used in adults and children to rapidly or temporarily restore normal heart rate in people with certain heart rhythm disorders . It is also used off-label for prophylaxis of cluster headaches .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034095
Record name Verapamil hydrochloride
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Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verapamil hydrochloride

CAS RN

152-11-4
Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride [USAN:USP:JAN]
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Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Record name Verapamil hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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